

# CBT-1: A Potent Modulator of Multidrug Resistance in Cancer

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals: An In-depth Comparison of **CBT-1** in Multidrug Resistance Models

**CBT-1**, an orally administered bisbenzylisoquinoline plant alkaloid, has emerged as a significant inhibitor of P-glycoprotein (Pgp, MDR1, ABCB1), a key transporter responsible for multidrug resistance (MDR) in cancer cells. Clinical and preclinical studies have demonstrated its potential to reverse resistance to various chemotherapeutic agents, offering a promising strategy to enhance the efficacy of cancer treatments. This guide provides a comprehensive comparison of **CBT-1**'s performance with other MDR modulators, supported by experimental data, detailed protocols, and pathway visualizations.

# Performance of CBT-1 in Multidrug Resistance Models

**CBT-1** has been evaluated in several studies to determine its efficacy in overcoming MDR. Laboratory investigations have highlighted its potent and lasting inhibition of Pgp.[1]

## Comparative Efficacy of P-glycoprotein Inhibition

A key preclinical study characterized the interactions of **CBT-1** with major ABC transporters and compared its inhibitory effects on Pgp-mediated Rhodamine 123 efflux with other known Pgp inhibitors. The results demonstrated that 1  $\mu$ M of **CBT-1** was sufficient to completely inhibit this efflux. The potency of **CBT-1** was found to be greater than verapamil and comparable to valspodar, though less potent than tariquidar.[1]



| Inhibitor  | Concentration for<br>Complete Rhodamine 123<br>Efflux Inhibition | Comparative Potency                       |
|------------|------------------------------------------------------------------|-------------------------------------------|
| CBT-1      | 1 μΜ                                                             | > Verapamil, ≈ Valspodar, <<br>Tariquidar |
| Verapamil  | > 1 µM                                                           | -                                         |
| Valspodar  | ≈ 1 µM                                                           | -                                         |
| Tariquidar | < 1 µM                                                           | -                                         |

Table 1: Comparative efficacy of **CBT-1** and other P-glycoprotein inhibitors in inhibiting Rhodamine 123 efflux in Pgp-overexpressing cells.[1]

#### **Reversal of Chemotherapy Resistance**

In Pgp-overexpressing SW620 Ad20 cells, a concentration of 1  $\mu$ M **CBT-1** was shown to completely reverse resistance to several chemotherapeutic agents, including vinblastine, paclitaxel, and depsipeptide.[1] This highlights the potential of **CBT-1** to restore the cytotoxic effects of these drugs in resistant cancer cells.

#### **Biochemical Interactions with P-glycoprotein**

Further biochemical analysis revealed that **CBT-1** competes for [ $^{125}$ I]-IAAP (iodoarylazidoprazosin) labeling of Pgp with a half-maximal inhibitory concentration (IC50) of 0.14 µM.[1] This indicates a direct interaction with the transporter. Interestingly, at low concentrations (< 1 µM), **CBT-1** was observed to stimulate the Pgp-mediated hydrolysis of ATP. [1]

# **Clinical Pharmacodynamic Studies**

In a clinical setting, a pharmacodynamic trial of **CBT-1** in combination with paclitaxel in patients with solid tumors demonstrated significant Pgp inhibition. Administration of **CBT-1** at a dose of 500 mg/m² for 7 days resulted in a 51%-100% statistically significant reduction in Rhodamine efflux from CD56+ peripheral blood mononuclear cells (PBMCs).[2] Furthermore, imaging studies with <sup>99m</sup>Tc-sestamibi, a Pgp substrate, showed a median 71.9% increase in its area



under the curve (AUC) in the liver, indicating substantial inhibition of Pgp-mediated efflux in normal tissues.[2]

Phase I clinical trials of **CBT-1** in combination with doxorubicin established a maximum tolerated dose of 500 mg/m<sup>2</sup>. In these studies, some patients exhibited tumor shrinkage, providing early evidence of clinical activity.[3]

### **Experimental Protocols**

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used in the evaluation of **CBT-1**.

#### **Rhodamine 123 Efflux Assay**

This assay is a standard method to assess the function of P-glycoprotein.

- Cell Culture: Pgp-overexpressing cells (e.g., SW620 Ad20, Ad300, or MDR1-transfected HEK-293) and their parental sensitive counterparts are cultured under standard conditions.
- Incubation with Rhodamine 123 and Inhibitors: Cells are incubated with the fluorescent Pgp substrate Rhodamine 123 (typically 0.5 μg/ml) in the presence or absence of varying concentrations of CBT-1 or other Pgp inhibitors (e.g., 0.1, 1, and 10 μM) for a defined period (e.g., 30 minutes).
- Efflux Period: After incubation, the cells are washed and resuspended in a Rhodamine-free medium, with or without the inhibitors, and incubated for a further period (e.g., 1 hour) to allow for drug efflux.
- Flow Cytometry Analysis: The intracellular fluorescence of Rhodamine 123 is then measured
  using a flow cytometer. A decrease in fluorescence in the absence of an inhibitor indicates
  active efflux by Pgp. The ability of an inhibitor to increase intracellular fluorescence is a
  measure of its Pgp inhibitory activity.

### **Cytotoxicity Assay (MTT Assay)**

This assay determines the ability of a compound to kill cancer cells and the potential of an MDR modulator to reverse chemotherapy resistance.



- Cell Seeding: Multidrug-resistant cancer cells (e.g., SW620 Ad20) are seeded in 96-well plates.
- Treatment: Cells are treated with a chemotherapeutic agent (e.g., vinblastine, paclitaxel) alone or in combination with various concentrations of **CBT-1**.
- Incubation: The plates are incubated for a period that allows for the cytotoxic effects of the treatment to manifest (e.g., 72 hours).
- MTT Addition and Solubilization: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by viable cells. The formazan crystals are then solubilized with a solvent such as DMSO.
- Absorbance Measurement: The absorbance of the solubilized formazan is measured using a
  microplate reader at a specific wavelength (e.g., 570 nm). The absorbance is proportional to
  the number of viable cells. The concentration of the chemotherapeutic agent that inhibits cell
  growth by 50% (IC50) is calculated in the presence and absence of CBT-1 to determine the
  reversal of resistance.

Visualizing the Mechanism and Workflow P-glycoprotein-Mediated Multidrug Resistance and Inhibition by CBT-1





Click to download full resolution via product page

Caption: Mechanism of Pgp-mediated drug efflux and its inhibition by CBT-1.

## **Experimental Workflow for Evaluating CBT-1 Efficacy**





Click to download full resolution via product page

Caption: Workflow for the preclinical and clinical evaluation of **CBT-1**.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

• 1. Inhibition of P-glycoprotein (ABCB1)- and multidrug resistance-associated protein 1 (ABCC1)-mediated transport by the orally administered inhibitor, CBT-1® - PMC







[pmc.ncbi.nlm.nih.gov]

- 2. A pharmacodynamic study of the P-glycoprotein antagonist CBT-1® in combination with paclitaxel in solid tumors PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A phase I and pharmacokinetic study of CBT-1 as a multidrug resistance modulator in the treatment of patients with advanced cancer PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [CBT-1: A Potent Modulator of Multidrug Resistance in Cancer]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1579153#validation-studies-of-cbt-1-in-multidrug-resistance-models]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com